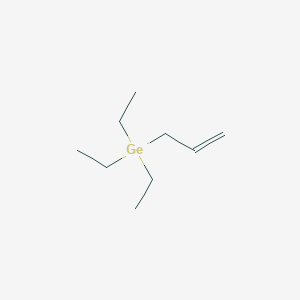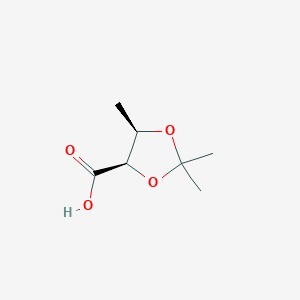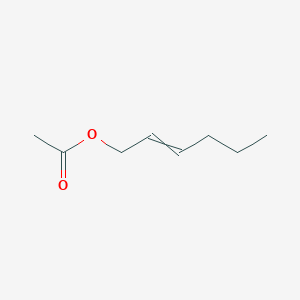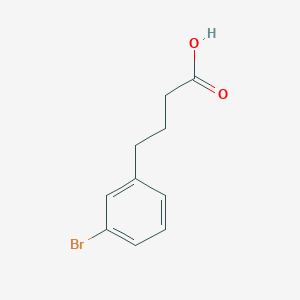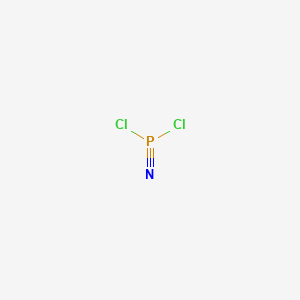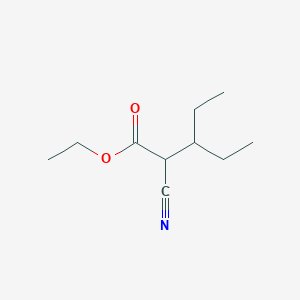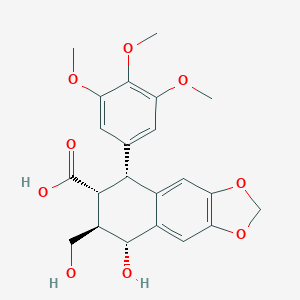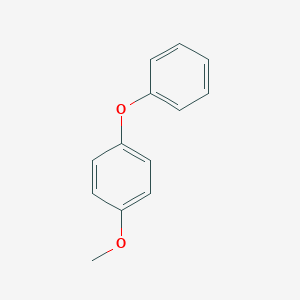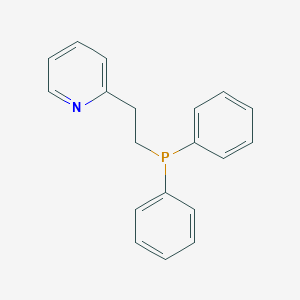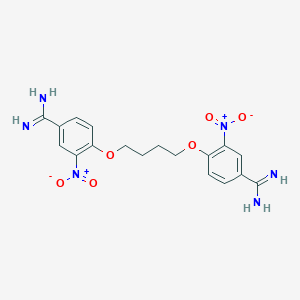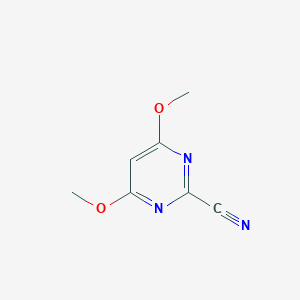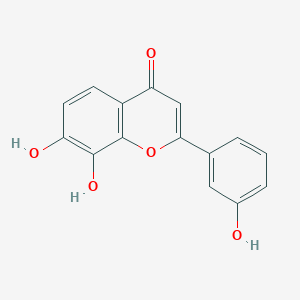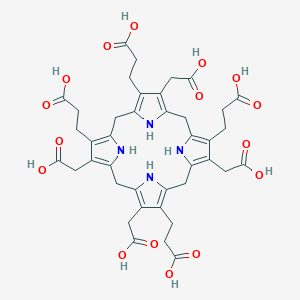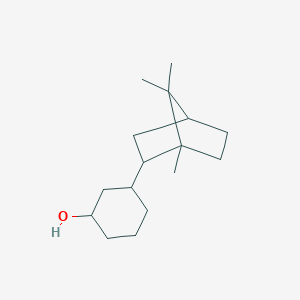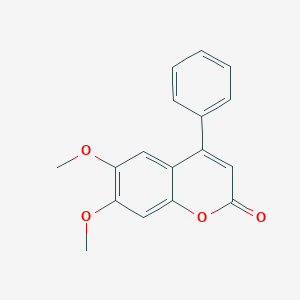
6,7-Dimethoxy-4-phenylcoumarin
Descripción general
Descripción
6,7-Dimethoxy-4-phenylcoumarin is a compound with the molecular formula C17H14O4 . It is a powder in physical form . The compound has a molecular weight of 282.3 .
Synthesis Analysis
The synthesis of coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, has been a subject of interest for many research groups . One effective method for synthesizing 7-hydroxy-4-substituted coumarin derivatives, which could potentially be applied to 6,7-Dimethoxy-4-phenylcoumarin, involves the Pechmann coumarin synthesis method . This method involves the condensation of ethyl 3-oxobutanoate with a more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-phenylcoumarin consists of a coumarin core (a lactone subgroup with a benzo-α-pyrone or 2H-1-benzopyran-2-one skeleton) with two methoxy groups at positions 6 and 7 and a phenyl group at position 4 .Chemical Reactions Analysis
Coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, have been synthesized via direct C–H bond activation . This process was found to be versatile, and the reaction conditions also allowed for the synthesis of 5,7-dimethoxy-4-methylcoumarin .Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
6,7-Dimethoxy-4-phenylcoumarin has demonstrated potential as an anti-inflammatory agent. Research indicates that this compound, produced by Streptomyces aureofaciens CMUAc130, shows significant inhibitory effects on nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. These effects are consistent with the modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting a role in reducing inflammation (Taechowisan et al., 2007).
Hydration Dynamics in Biological Systems
6,7-Dimethoxy-coumarin has been explored as a fluorescence reporter for studying hydration dynamics in biological systems. Its sensitivity towards the hydration and mobility of its microenvironment was confirmed using the time-dependent fluorescence shift (TDFS) method in aerosol-OT (AOT) reverse micelles. This property suggests its utility in biological and protein studies (Ghose et al., 2018).
Antitumor Activity
Research has shown that 6,7-Dimethoxy-4-phenylcoumarin exhibits antitumor activity. Specifically, it demonstrated inhibitory effects on the growth of transplanted Lewis lung carcinoma in mice and affected the expression of bcl-2 and Bax oncoproteins in human lung cancer cell lines. This suggests its potential as an antitumor agent (Taechowisan et al., 2007).
Antiplasmodial Activity
6,7-Dimethoxy-4-phenylcoumarin has also been evaluated for its antiplasmodial activity. In a study involving compounds from Exostema mexicanum, derivatives including 6,7-dimethoxy-4-phenylcoumarin demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria (Köhler et al., 2001).
Pesticidal Activity
6,7-Dimethoxy coumarin has shown notable pesticidal activity. A study found that it exhibits herbicidal activity against the root of Amaranthus retroflexus and antifungal activity against several plant pathogens, highlighting its potential in agricultural applications (Zhao-li, 2007).
Direcciones Futuras
Coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, continue to attract considerable attention due to their application in diverse fields such as medical science, biomedical research, and several industrial branches . Future research may focus on developing new and more practical methods for the synthesis of these compounds .
Propiedades
IUPAC Name |
6,7-dimethoxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-13-12(11-6-4-3-5-7-11)9-17(18)21-14(13)10-16(15)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZVHCRHOIKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-phenylcoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



